
C28H38N4O9S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe involves the stepwise coupling of amino acids. The process typically starts with the protection of amino groups using tosyl groups, followed by the coupling of the amino acids in the desired sequence. The final step involves the deprotection of the amino groups to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After the synthesis is complete, the peptide is cleaved from the solid support and purified .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, potentially leading to the formation of alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes due to its peptide nature.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe: A closely related peptide with a similar structure.
N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe: Another derivative with slight modifications in the peptide sequence.
Uniqueness: N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe is unique due to its specific sequence of amino acids and the presence of the tosyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C28H38N4O9S |
|---|---|
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(4-tert-butylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38N4O9S/c1-15(33)29-23-25(40-18(4)36)24(39-17(3)35)21(13-37-16(2)34)41-26(23)42-27-31-30-22(32(27)8)14-38-20-11-9-19(10-12-20)28(5,6)7/h9-12,21,23-26H,13-14H2,1-8H3,(H,29,33)/t21-,23-,24-,25-,26+/m1/s1 |
InChI-Schlüssel |
VUEIIBXTOTUGJY-OSQINFKHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1SC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)

![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)
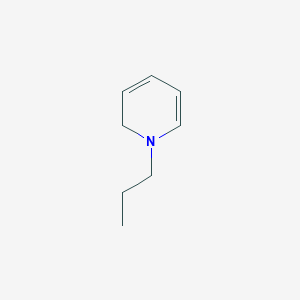
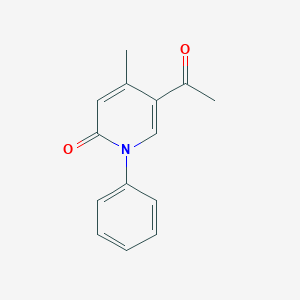
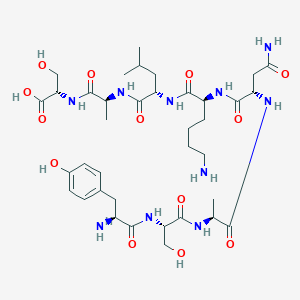
![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide](/img/structure/B12630259.png)
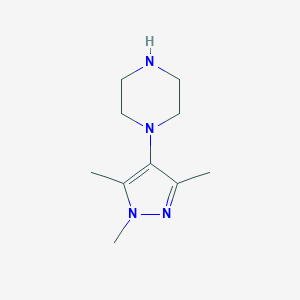
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-methyl-, methyl ester](/img/structure/B12630269.png)
![2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12630272.png)
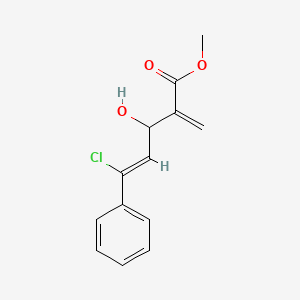
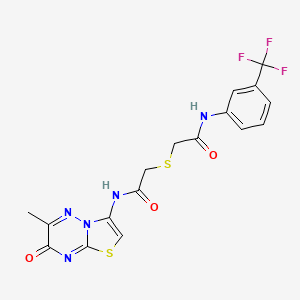
![Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)
